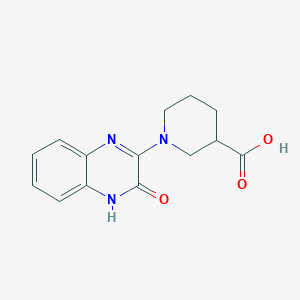
1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a quinoxaline moiety fused with a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone or an amino alcohol.
Coupling of the Two Moieties: The quinoxaline and piperidine moieties are coupled through a nucleophilic substitution reaction, often using a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoxaline or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated intermediates and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce alcohol derivatives.
科学研究应用
1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its antiviral and anti-inflammatory properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用机制
The mechanism of action of 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid: This compound has a similar structure but with an ethyl group at the 4-position of the quinoxaline ring.
3,4-Dihydroquinoxalin-2-ones: These compounds share the quinoxaline core and exhibit similar biological activities.
Uniqueness
1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both quinoxaline and piperidine rings. This combination of structural features contributes to its distinct chemical and biological properties.
属性
分子式 |
C14H15N3O3 |
|---|---|
分子量 |
273.29 g/mol |
IUPAC 名称 |
1-(3-oxo-4H-quinoxalin-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H15N3O3/c18-13-12(15-10-5-1-2-6-11(10)16-13)17-7-3-4-9(8-17)14(19)20/h1-2,5-6,9H,3-4,7-8H2,(H,16,18)(H,19,20) |
InChI 键 |
RNXUFKXAIUIKQG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3NC2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11845003.png)
![10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11845009.png)

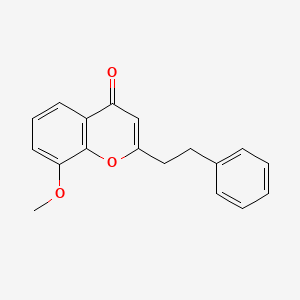
![(3S,6R)-5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B11845025.png)

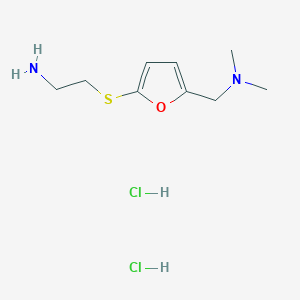
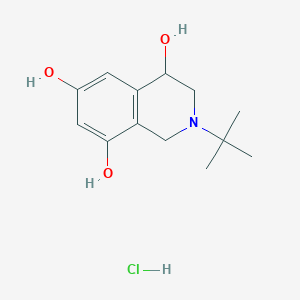
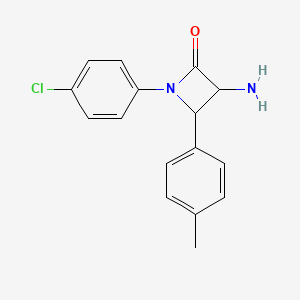
![3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B11845059.png)


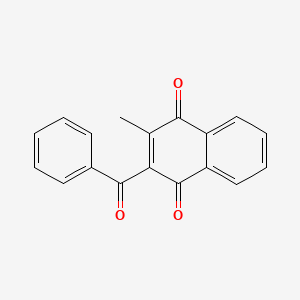
![Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B11845089.png)
